![molecular formula C21H23NO2 B1623755 Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 67784-74-1](/img/structure/B1623755.png)
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a polymeric compound formed through the polymerization of formaldehyde with benzenamine, followed by maleation and cyclization processes . This compound is known for its excellent thermal and chemical stability, making it useful in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of formaldehyde, polymer with benzenamine, maleated, cyclized involves several steps:
Polymerization: Formaldehyde reacts with benzenamine to form a polymer.
Maleation: The polymer is then reacted with maleic anhydride.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves:
Mixing: Formaldehyde and benzenamine are mixed in specific proportions.
Reaction: The mixture is allowed to react under controlled conditions to form the polymer.
Maleation and Cyclization: The polymer is then treated with maleic anhydride and subjected to cyclization to obtain the final product.
化学反応の分析
Types of Reactions: Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
科学的研究の応用
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of coatings, adhesives, plastics, and fibers due to its excellent thermal and chemical stability
作用機序
The mechanism of action of formaldehyde, polymer with benzenamine, maleated, cyclized involves its interaction with various molecular targets and pathways. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Phenol-formaldehyde resin: Another polymer formed from formaldehyde and phenol.
Urea-formaldehyde resin: Formed from formaldehyde and urea.
Melamine-formaldehyde resin: Formed from formaldehyde and melamine.
Uniqueness: Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its specific combination of thermal and chemical stability, making it suitable for applications where other similar compounds may not perform as well .
特性
CAS番号 |
67784-74-1 |
|---|---|
分子式 |
C21H23NO2 |
分子量 |
321.4 g/mol |
IUPAC名 |
aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C6H7N/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-6-4-2-1-3-5-6/h3-10,16-17H,1-2H3;1-5H,7H2 |
InChIキー |
UMBCKFDQILWGJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)N |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-[(3,7-dimethyl-2,6-octadienyl)oxy]acetaldehyde](/img/structure/B1623672.png)
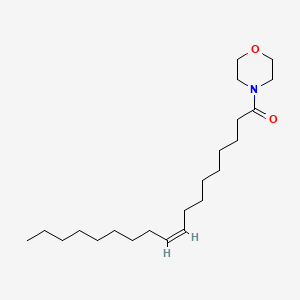
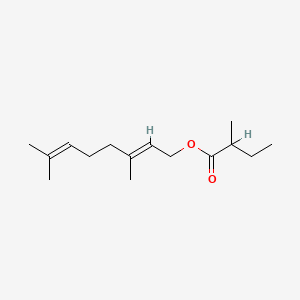
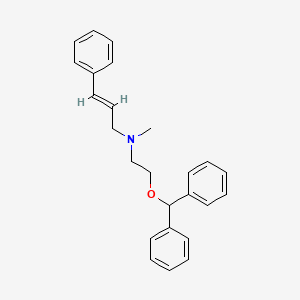
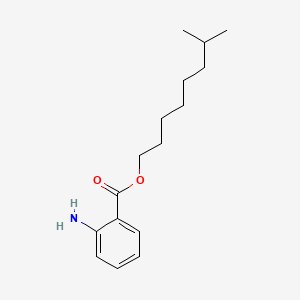
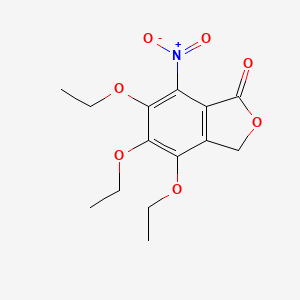
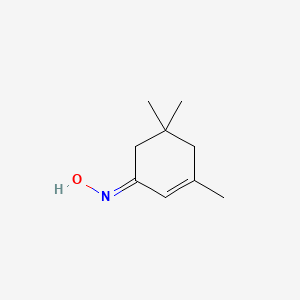
![[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1623684.png)
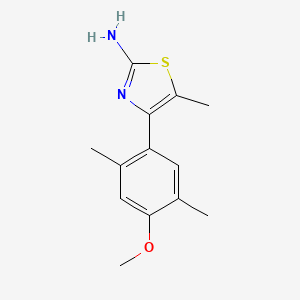
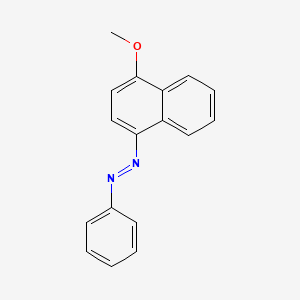
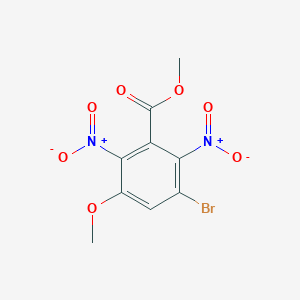
![[1,3,5,7,9,11,14-Heptacyclopentyl-7,14-bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecan-3-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1623692.png)

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-1-ium-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B1623695.png)
